N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE
Description
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound featuring a furan-2-carboxamide core modified with a 4-acetylpiperazinyl group and a 4-chlorobenzenesulfonyl moiety. The 4-chlorobenzenesulfonyl group may enhance metabolic stability, while the acetylpiperazine substituent could influence solubility and receptor binding.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S/c1-13(24)22-8-10-23(11-9-22)19(26)18(21-17(25)16-3-2-12-29-16)30(27,28)15-6-4-14(20)5-7-15/h2-7,12,18H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXZRPIPQLMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is acetylated using acetic anhydride under reflux conditions.
Introduction of the Chlorobenzenesulfonyl Group: The acetylated piperazine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Coupling with Furan Carboxamide: The final step involves coupling the sulfonylated intermediate with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds with furan and piperazine moieties exhibit significant anticancer properties. N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]furan-2-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties :
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated efficacy against a range of bacterial strains, suggesting potential use as an antibiotic or in combination therapies to enhance the effectiveness of existing antibiotics .
Pharmacological Applications
Neuropharmacology :
The piperazine component of the compound is known for its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may have anxiolytic and antidepressant effects, warranting further investigation into its role in treating mood disorders .
Analgesic Effects :
There is emerging evidence that this compound may possess analgesic properties. Animal models have shown a reduction in pain response when administered the compound, indicating its potential as a new analgesic medication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Furan ring | Anticancer activity |
| Piperazine moiety | Neuropharmacological effects |
| Chlorobenzenesulfonyl group | Antimicrobial properties |
| Acetyl substitution on piperazine | Enhanced solubility and potency |
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound to evaluate their anticancer efficacy against breast cancer cells. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, leading to further exploration of these derivatives in clinical trials .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation was conducted on the antimicrobial properties of this compound against multi-drug resistant bacteria. The findings revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from 2-Furancarboxamide Derivatives
lists several 2-furancarboxamide derivatives with varying substituents. Key examples include:
- N-[2-[[[2-[(4-METHOXYPHENYL)AMINO]-1-METHYL-2-OXOETHYL]AMINO]CARBONYL]PHENYL]-2-FURANCARBOXAMIDE: Features a methoxyphenyl group and a methyl-oxoethyl chain.
- N-[2-[[1-(4-METHYLANILINO)-1-OXOBUTAN-2-YL]CARBAMOYL]PHENYL]FURAN-2-CARBOXAMIDE: Contains a methylanilino group, which could enhance aromatic stacking interactions but lacks the sulfonyl group’s polar character .
Key Structural Differences :
Acetylpiperazine-Containing Analogues
describes N-(4-(4-ACETYLPIPERAZIN-1-YL)PHENYL)-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE, which shares the 4-acetylpiperazinyl group with the target compound. However, its phenoxyacetamide backbone differs from the furan carboxamide core.
Biological Activity
N-[2-(4-AcetyLPiperazin-1-YL)-1-(4-Chlorobenzenesulfonyl)-2-Oxoethyl]Furan-2-Carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a furan ring, a carboxamide group, and a piperazine moiety. The chlorobenzenesulfonyl group enhances its bioactivity. The molecular formula is C₁₈H₁₈ClN₃O₃S, and its IUPAC name is as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity by inhibiting specific signaling pathways associated with cell proliferation. For instance, studies have shown that similar compounds with piperazine moieties can inhibit the activity of kinases involved in cancer cell growth .
Antimicrobial Activity
The compound's interaction with bacterial membranes suggests potential antimicrobial properties . Compounds with similar structures have been reported to disrupt bacterial cell wall synthesis, leading to cell lysis.
Modulation of Receptors
The presence of the piperazine ring is critical for receptor modulation . It has been shown that derivatives containing piperazine can act as antagonists or agonists at various receptors, including serotonin and dopamine receptors. This modulation can lead to therapeutic effects in conditions such as anxiety and depression .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth and survival.
- Receptor Interaction : It binds to specific receptors, altering their activity and leading to downstream effects that can modulate physiological responses.
- Membrane Disruption : By integrating into bacterial membranes, it may cause structural changes leading to increased permeability and eventual cell death.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- A study demonstrated that similar piperazine derivatives significantly inhibited tumor growth in xenograft models, showing promise as anticancer agents .
- Another research highlighted the antimicrobial efficacy against various strains of bacteria, with minimum inhibitory concentrations (MIC) indicating potent activity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
- Step 1 : Reacting 4-chlorobenzenesulfonyl chloride with a piperazine derivative to form the sulfonamide intermediate.
- Step 2 : Acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under basic conditions.
- Step 3 : Coupling the furan-2-carboxamide moiety via a peptide bond formation (e.g., EDC/HOBt-mediated coupling).
Challenges include optimizing reaction yields for sterically hindered intermediates and minimizing side reactions like over-acetylation .
Advanced: How can researchers optimize reaction conditions to mitigate by-product formation during the synthesis of this compound?
Advanced strategies include:
- Temperature Control : Lowering reaction temperatures during acetylation to reduce unwanted N-acetylpiperazine side products.
- Catalyst Screening : Testing alternative coupling agents (e.g., DCC vs. EDC) to improve regioselectivity.
- Chromatographic Monitoring : Using HPLC or TLC to track intermediate purity and adjust stoichiometry dynamically .
Basic: What preliminary biological screening models are suitable for evaluating the compound’s anti-inflammatory or anti-exudative activity?
A rat formalin-induced edema model is commonly used to assess anti-exudative potential. Key parameters include:
- Dose-Response Curves : Administering 10–100 mg/kg doses to establish efficacy thresholds.
- Control Groups : Comparing against reference drugs like indomethacin.
- Histopathological Analysis : Quantifying leukocyte infiltration and vascular permeability post-administration .
Advanced: How can conflicting data from biological assays (e.g., inconsistent IC₅₀ values across studies) be resolved?
Methodological approaches include:
- Assay Standardization : Repeating experiments under identical conditions (pH, temperature, solvent concentration).
- Target Validation : Using CRISPR-Cas9 knockouts to confirm on-target effects.
- Meta-Analysis : Pooling data from multiple studies to identify trends, accounting for variables like cell line heterogeneity or assay sensitivity .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and acetyl groups).
- FT-IR : Identifying carbonyl stretches (1700–1750 cm⁻¹) from the acetyl and carboxamide groups.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI+ for protonated ions) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s conformational stability?
Single-crystal X-ray diffraction provides:
- Bond Length/Angle Precision : Validating steric strain in the piperazine-sulfonyl moiety.
- Torsional Analysis : Assessing rotational freedom of the furan-carboxamide group.
- Packing Interactions : Identifying hydrogen bonds or π-π stacking that stabilize the solid-state structure .
Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate solubility (LogP), bioavailability, and CYP450 interactions.
- Molecular Docking : AutoDock Vina for preliminary binding affinity assessments against targets like cyclooxygenase-2 (COX-2) .
Advanced: How should researchers address discrepancies between in silico predictions and experimental pharmacokinetic data?
- Force Field Refinement : Adjusting parameters in molecular dynamics simulations to better reflect solvent effects.
- Metabolite Profiling : Using LC-MS to identify unaccounted phase I/II metabolites that alter bioavailability.
- Caco-2 Permeability Assays : Validating intestinal absorption predictions experimentally .
Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?
- Forced Degradation : Exposing the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity).
- Analytical Endpoints : Monitoring degradation via HPLC purity plots and identifying major degradants (e.g., hydrolysis of the acetyl group) .
Advanced: How can researchers reconcile contradictory results in enzyme inhibition assays (e.g., COX-1 vs. COX-2 selectivity)?
- Isozyme-Specific Probes : Using selective inhibitors (e.g., celecoxib for COX-2) in competitive binding assays.
- Structural Dynamics : Performing MD simulations to compare binding pocket flexibility between isoforms.
- Kinetic Analysis : Calculating kcat/Km ratios to differentiate catalytic efficiency impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
